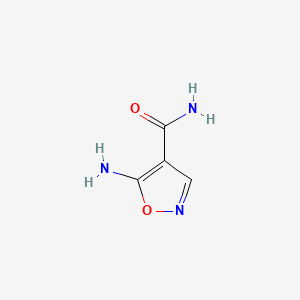

5-Aminoisoxazole-4-carboxamide

描述

5-Aminoisoxazole-4-carboxamide is a heterocyclic compound that features an isoxazole ring with an amino group at the 5-position and a carboxamide group at the 4-position. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and drug development.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminoisoxazole-4-carboxamide typically involves the formation of the isoxazole ring followed by the introduction of the amino and carboxamide groups. One common method is the cycloaddition reaction of nitrile oxides with alkynes, which forms the isoxazole ring. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反应分析

Formal [3 + 2] Cycloaddition with Ynamides

A silver-catalyzed formal [3 + 2] cycloaddition between 5-aminoisoxazole-4-carboxamide and ynamides produces functionalized pyrrole-3-carboxamide derivatives (Figure 1) .

Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | AgNTf<sub>2</sub> (10 mol%) |

| Solvent | 1,2-Dichloroethane (DCE) |

| Temperature | 80°C |

| Atmosphere | Open flask (no inert gas) |

| Reaction Time | 12–24 hours |

| Yield Range | 65–99% |

Key Observations

-

Substrate Scope : Both electron-rich and electron-deficient ynamides participate efficiently.

-

Functional Group Tolerance : Ethers, esters, and halides remain intact under the reaction conditions.

-

Work-Up Simplicity : Most products precipitate directly, avoiding chromatographic purification .

Mechanistic Pathway

-

Activation : AgNTf<sub>2</sub> coordinates to the ynamide, generating an α-imino silver carbene intermediate.

-

Cyclization : The carbene undergoes nucleophilic attack by the amino group of the isoxazole.

-

Rearrangement : Aromatization via proton transfer yields the pyrrole product .

Comparative Reactivity of Derivatives

The hydrogensulfate salt (This compound hydrogensulfate ) exhibits enhanced solubility in polar solvents compared to its non-sulfated analog, facilitating reactions in aqueous or methanol systems.

Synthetic Utility in Medicinal Chemistry

While not directly explored in the provided sources, the pyrrole-3-carboxamide products from Reaction 1 are structurally analogous to bioactive molecules. For example:

-

Anticancer Agents : Pyrrole derivatives often target kinase pathways .

-

Antimicrobials : The amino-isoxazole motif is prevalent in Gram-positive antibacterial agents.

Reaction Optimization Data

The following table summarizes yields for selected substrates in the [3 + 2] cycloaddition :

| Ynamide Substituent (R) | Product Yield (%) |

|---|---|

| Phenyl | 99 |

| 4-MeO-C<sub>6</sub>H<sub>4</sub> | 92 |

| 2-Naphthyl | 88 |

| CF<sub>3</sub> | 65 |

Limitations and Challenges

科学研究应用

Scientific Research Applications

5-Aminoisoxazole-4-carboxamide has been extensively studied for its potential applications:

Chemistry

- Synthesis Building Block : AICAR is utilized as a building block in the synthesis of more complex molecules. It serves as a ligand in coordination chemistry, facilitating the development of new compounds with specific properties.

- Multigram Synthesis : Recent methodologies have been developed for the large-scale synthesis of aminoisoxazoles from commercially available amino acids, highlighting its utility in synthetic organic chemistry .

Biology

- Antimicrobial and Antiviral Properties : Studies indicate that AICAR exhibits potential antimicrobial and antiviral activities, making it a subject of interest in infectious disease research.

- Cancer Research : The compound has been investigated for its anticancer properties. For instance, derivatives of isoxazole have shown promise in inhibiting tumor growth by targeting specific proteins involved in cancer progression .

Medicine

- Metabolic Disorders : AICAR's ability to activate AMPK has led to investigations into its use for treating Type II diabetes by improving glucose tolerance and correcting hyperglycemia in animal models .

- Hepatitis B Virus (HBV) Treatment : There are ongoing studies exploring AICAR derivatives for their effectiveness against HBV by disrupting core protein assembly, indicating its potential role in antiviral therapies .

Case Study 1: Metabolic Effects

In a study involving ob/ob mice, treatment with AICAR resulted in significant improvements in glucose homeostasis and increased expression of GLUT4 and hexokinase II proteins. This suggests that AICAR can effectively enhance glucose uptake in skeletal muscle, providing insights into its therapeutic potential for diabetes management .

Case Study 2: Cancer Therapeutics

Research has demonstrated that certain isoxazole derivatives exhibit high selectivity as COX-1 inhibitors, which are beneficial for cancer therapy. One compound showed a 20-fold increase in potency against ovarian cancer cell lines compared to its lead compound, emphasizing the importance of structural modifications in enhancing therapeutic efficacy .

作用机制

The mechanism of action of 5-Aminoisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can act as an activator of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis . By activating AMPK, the compound can influence various metabolic pathways, including glucose uptake and fatty acid oxidation.

相似化合物的比较

Similar Compounds

5-Aminoimidazole-4-carboxamide: This compound is structurally similar but features an imidazole ring instead of an isoxazole ring.

Isoxazole Derivatives: Various isoxazole derivatives with different substituents on the ring have been studied for their biological activities and potential therapeutic applications.

Uniqueness

5-Aminoisoxazole-4-carboxamide is unique due to its specific combination of functional groups and its ability to interact with multiple biological targets

生物活性

5-Aminoisoxazole-4-carboxamide (AICAR) is a heterocyclic compound that has garnered attention in various fields of biological research due to its significant biological activities, particularly in the context of metabolic regulation, cancer therapy, and antimicrobial properties. This article delves into the biological activity of AICAR, examining its mechanisms of action, pharmacological effects, and relevant case studies.

This compound features an isoxazole ring with an amino group at the 5-position and a carboxamide group at the 4-position. Its structure allows it to act as an analog of adenosine monophosphate (AMP), primarily targeting AMP-dependent protein kinase (AMPK). The activation of AMPK leads to various cellular responses, including:

- Induction of differentiation in monocytic cell lines.

- Modulation of glucose metabolism, particularly in skeletal muscle and liver tissues.

- Regulation of lipid metabolism and energy homeostasis.

1. Metabolic Regulation

AICAR has been studied extensively for its role in glucose homeostasis. Research indicates that it can correct hyperglycemia and improve glucose tolerance by enhancing GLUT4 expression and promoting glycogen synthesis in skeletal muscle .

2. Anticancer Properties

The compound's ability to activate AMPK has implications for cancer therapy. AMPK activation can inhibit cancer cell proliferation and induce apoptosis, making AICAR a potential candidate for anticancer drug development. Studies have shown that AICAR can suppress tumor growth in various cancer models by altering metabolic pathways critical for tumor survival.

3. Antimicrobial Activity

Emerging studies suggest that AICAR exhibits antimicrobial properties. It has been evaluated for its efficacy against several pathogens, indicating potential applications in treating infections.

Research Findings and Case Studies

Pharmacokinetics

The pharmacokinetics of AICAR reveal challenges concerning its bioavailability. It exhibits a high clearance rate and poor absorption when administered orally, which limits its therapeutic applications. Researchers are exploring alternative delivery methods to enhance its efficacy.

属性

IUPAC Name |

5-amino-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-3(8)2-1-7-9-4(2)6/h1H,6H2,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQEXBKQAUDVIGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NOC(=C1C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90538549 | |

| Record name | 5-Amino-1,2-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95298-76-3 | |

| Record name | 5-Amino-1,2-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90538549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1,2-oxazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。